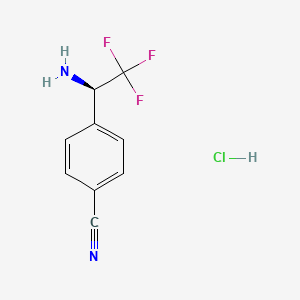

(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hcl

CAS No.:

Cat. No.: VC13490693

Molecular Formula: C9H8ClF3N2

Molecular Weight: 236.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClF3N2 |

|---|---|

| Molecular Weight | 236.62 g/mol |

| IUPAC Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m1./s1 |

| Standard InChI Key | YPALTFQCHARPGS-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C#N)[C@H](C(F)(F)F)N.Cl |

| SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is C₉H₈ClF₃N₂, with a molecular weight of 236.62 g/mol . Its CAS registry number, 2102408-65-9, serves as a unique identifier for regulatory and commercial purposes. The compound’s structure features a benzonitrile moiety linked to a chiral 1-amino-2,2,2-trifluoroethyl group, with the hydrochloride salt enhancing solubility and stability (Table 1) .

Table 1. Key physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₃N₂ |

| Molecular Weight | 236.62 g/mol |

| CAS Number | 2102408-65-9 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The trifluoromethyl group confers metabolic stability and lipophilicity, while the nitrile group may participate in hydrogen bonding or serve as a precursor for further functionalization . The (R)-configuration at the chiral center is critical for enantioselective interactions in biological systems, though detailed crystallographic data remain unpublished .

Synthetic Routes and Methodologies

Bromination-Cyano Substitution-Aminolysis Sequence

A patent describing the synthesis of 4-amino-2-trifluoromethyl benzonitrile provides a foundational framework for analogous compounds . The process begins with m-trifluoromethyl fluorobenzene, which undergoes bromination using dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid. This step introduces a bromine atom at the para position relative to the trifluoromethyl group, yielding 4-bromo-2-trifluoromethyl fluorobenzene .

In the subsequent cyano substitution, cuprous cyanide displaces the bromine atom under quinoline catalysis, forming 4-cyano-2-trifluoromethyl fluorobenzene. Finally, aminolysis with liquid ammonia replaces the fluorine atom with an amino group, yielding the primary amine intermediate. Protonation with hydrochloric acid generates the hydrochloride salt .

Table 2. Reaction conditions for key synthetic steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Dibromohydantoin, H₂SO₄, CH₃COOH, reflux | 85–90 |

| Cyano Substitution | CuCN, quinoline, 150–180°C | 78–82 |

| Aminolysis | NH₃ (liquid), ethanol, 50–70°C | 90–92 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride are unavailable, analogous compounds provide insights. For example, 4-(2,2,2-trifluoroethyl)dibenzo[b,d]thiophene exhibits distinct ¹⁹F NMR signals at δ −64.7 ppm (t, J = 10.6 Hz), attributable to the trifluoromethyl group’s coupling with adjacent protons . In ¹H NMR, the benzonitrile aromatic protons resonate as doublets near δ 8.05–7.38 ppm, while the 2,2,2-trifluoroethyl group’s protons appear as quartets around δ 3.30–3.69 ppm .

Mass Spectrometry and Infrared (IR) Spectroscopy

High-resolution mass spectrometry (HRMS) of related trifluoroethylated aromatics reveals molecular ion peaks consistent with [M + Li]⁺ or [M + Na]⁺ adducts, such as m/z 267.1184 for butyl 4-(2,2,2-trifluoroethyl)benzoate . IR spectra typically show absorptions near 1722 cm⁻¹ (C=O stretch) and 1108 cm⁻¹ (C-F stretch), though the nitrile group’s sharp peak near 2240 cm⁻¹ would dominate in this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume